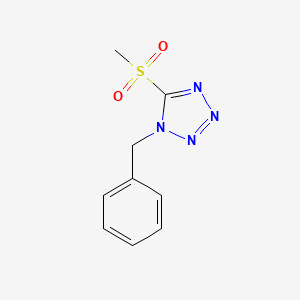

1-benzyl-5-(methylsulfonyl)-1H-tetrazole

Description

Properties

IUPAC Name |

1-benzyl-5-methylsulfonyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-16(14,15)9-10-11-12-13(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWUGIXZAVINGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=NN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of benzyl azide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the azide. The resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl moiety acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent positions. This facilitates nucleophilic displacement reactions under basic or acidic conditions:

Mechanistic Insight : The sulfonyl group stabilizes the transition state via resonance, enabling SN²-type displacements. DFT calculations on related systems show a ΔG‡ of ~25 kcal/mol for hydrolysis .

Thermal Decomposition Pathways

Under elevated temperatures (>200°C), 1-benzyl-5-(methylsulfonyl)-1H-tetrazole undergoes decomposition:

-

Primary pathway : Cleavage of the N1–C bond releases benzyl radical and 5-(methylsulfonyl)tetrazolyl radical .

-

Secondary pathway : SO₂ extrusion forms 1-benzyl-5-methyl-1H-tetrazole (ΔH = −42 kcal/mol via DFT) .

Kinetic Data :

Participation in Multicomponent Reactions (MCRs)

The tetrazole core engages in Ugi-azide and related MCRs :

Example :

-

Reactants : Propargylamine, benzaldehyde, TMSN₃, benzyl bromide

-

Conditions : MeOH, 25°C, 24 h

Key Observation : The methylsulfonyl group directs regioselectivity in cycloadditions by modulating electron density at C5 .

Reductive Hydrogenolysis

Catalytic hydrogenation cleaves the benzyl group selectively:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 40°C | 5-(methylsulfonyl)-1H-tetrazole | >95% |

Limitation : Over-reduction of the tetrazole ring occurs above 60°C .

Acid-Base Behavior

The compound exhibits dual acidity:

This enables sequential deprotonation strategies for functionalization .

Synthetic applications leverage these reactions to construct pharmaceuticals, agrochemicals, and coordination polymers. Future studies should quantify substituent effects through Hammett analysis and explore photochemical reactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : 1-benzyl-5-(methylsulfonyl)-1H-tetrazole

- Molecular Formula : C₉H₁₁N₄O₂S

- Molecular Weight : 229.27 g/mol

The presence of the benzyl group enhances lipophilicity, while the methylsulfonyl group increases solubility, making it suitable for various biological applications.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown moderate activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves interference with bacterial cell wall synthesis or metabolic pathways.

| Compound Name | Antimicrobial Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 5-Methyl-1H-tetrazole | Strong | Bacillus cereus, Pseudomonas aeruginosa |

Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7. The anticancer mechanisms are believed to involve apoptosis induction and modulation of key signaling pathways.

Chemical Synthesis

Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly for creating more complex tetrazole derivatives. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Catalytic Applications : The compound can also be utilized in catalysis, where it may act as a ligand or catalyst in various organic reactions. Its unique structure allows it to participate in multicomponent reactions, facilitating the synthesis of other valuable compounds.

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial properties of several tetrazole derivatives, including this compound. The results indicated that while this compound exhibited moderate activity against certain bacterial strains, modifications to its structure could enhance its efficacy.

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on cancer cell lines, researchers evaluated the cytotoxic effects of this compound. The findings highlighted its potential to induce apoptosis through the activation of caspase pathways, suggesting further exploration for therapeutic applications in oncology.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well-absorbed and metabolized in biological systems. Its solubility profile is favorable for oral administration, and ongoing research aims to better understand its metabolic pathways and potential toxicity.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The benzyl and methylsulfonyl groups can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Key Differentiators of 1-Benzyl-5-(methylsulfonyl)-1H-tetrazole

- Electron-Withdrawing Effects : The methylsulfonyl group significantly lowers the tetrazole ring’s electron density, enhancing its reactivity in nucleophilic substitutions and cycloadditions compared to benzylthio or phenyl analogs .

- Metabolic Stability : Unlike thioether derivatives, the sulfonyl group resists oxidative metabolism, prolonging the compound’s half-life in biological systems .

- Versatility in Drug Design : The combination of benzyl (lipophilic) and methylsulfonyl (polar) groups creates a balanced pharmacokinetic profile, making it a scaffold for protease inhibitors and kinase modulators .

Biological Activity

1-benzyl-5-(methylsulfonyl)-1H-tetrazole is a compound belonging to the class of tetrazoles, which have been studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzyl halides with sodium azide in the presence of suitable catalysts. Recent studies have explored various synthetic pathways that yield high purity and yield rates, often utilizing microwave-assisted methods or continuous flow techniques to enhance efficiency and reduce reaction times .

Biological Activity Overview

This compound has demonstrated several biological activities, including:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that the presence of the methylsulfonyl group enhances antimicrobial efficacy .

- Antiparasitic Effects : In vitro assays indicate that certain tetrazole derivatives can inhibit the growth of malaria parasites. The mechanism involves interference with ATP-binding sites in critical kinases, disrupting parasite metabolism and survival .

- P2X7 Receptor Antagonism : Research has identified this compound as a potent antagonist at the P2X7 receptor, which is involved in inflammatory responses. Compounds with similar structures have shown IC50 values indicating strong inhibitory effects on receptor activity, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study evaluated a series of 5-substituted tetrazoles, including this compound, for their antibacterial properties. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Bacillus cereus and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Bacillus cereus |

| Another Tetrazole Derivative | 16 | Pseudomonas aeruginosa |

Case Study 2: Antiparasitic Activity

In vitro studies assessed the antimalarial efficacy of several tetrazole derivatives. The compound demonstrated an IC50 value of 3.5 µg/mL against Plasmodium falciparum, indicating significant potential as an antimalarial agent. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | IC50 (µg/mL) | Target Parasite |

|---|---|---|

| This compound | 3.5 | Plasmodium falciparum |

| Other Tested Compounds | 4.0 | Plasmodium falciparum |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and parasite metabolism.

- Receptor Modulation : As a P2X7 antagonist, it modulates inflammatory pathways by blocking ATP-induced signaling, which is crucial in various inflammatory conditions .

Q & A

What are the standard synthetic methodologies for preparing 1-benzyl-5-(methylsulfonyl)-1H-tetrazole?

Basic

The compound is typically synthesized via alkylation of 5-substituted 1H-tetrazoles using benzylamine derivatives. A common approach involves reacting 5-(methylsulfonyl)-1H-tetrazole with benzyl halides or benzylamine in the presence of a base (e.g., 1,3-dimethylpropanedinitrile) under reflux in solvents like EtOAc or THF. Purification is achieved via flash chromatography (10–25% EtOAc/hexanes) .

How can reaction conditions be optimized to control regioselectivity during alkylation?

Advanced

Regioselectivity (N1 vs. N2 alkylation) is influenced by steric and electronic factors. Using bulky bases (e.g., 1,3-dimethylpropanedinitrile) or polar aprotic solvents (e.g., DMF) favors N1 substitution. Kinetic control via low-temperature reactions (0–5°C) and stoichiometric adjustments (2.5 equiv benzylamine) can further enhance selectivity. For conflicting outcomes, DFT calculations or kinetic profiling may resolve mechanistic ambiguities .

Which spectroscopic techniques are critical for characterizing this compound?

Basic

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.35–7.55 ppm) and benzyl CH₂ (δ ~5.76 ppm) confirm substitution patterns.

- FTIR : Absorbances at 1571 cm⁻¹ (C=N stretch) and 1068 cm⁻¹ (S=O stretch) validate the tetrazole and sulfonyl groups .

How can computational tools aid in structural and reactivity analysis?

Advanced

AutoDock Vina or Gaussian-based DFT calculations predict binding conformations and electronic properties. For crystallographic ambiguities, WinGX or Hirshfeld surface analysis resolves packing motifs and hydrogen-bonding interactions, critical for understanding stability and reactivity .

What strategies are used to evaluate the biological activity of this compound?

Basic

Antimicrobial assays (e.g., MIC against S. aureus or E. coli) are standard. Derivatives are tested via broth microdilution, with IC₅₀ values determined spectrophotometrically. Structural analogs with thioether or bromoalkyl groups show enhanced activity .

How can structure-activity relationships (SAR) guide derivative design?

Advanced

Systematic substitution at the sulfonyl or benzyl group (e.g., halogenation, aryl extensions) modulates bioactivity. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with bacterial enzymes). For example, 3-bromopropylthio derivatives exhibit improved potency due to enhanced lipophilicity .

How to address contradictory regioselectivity data in alkylation reactions?

Advanced

Contradictions may arise from competing SN1/SN2 pathways. Use kinetic isotope effects (KIE) or Hammett plots to delineate mechanisms. Comparative studies with deuterated benzylamines or substituent-dependent rate constants clarify electronic vs. steric dominance .

What factors influence the compound’s stability under varying pH conditions?

Basic

The sulfonyl group confers stability across pH 2–12. Accelerated degradation studies (40–60°C, 0.1 M HCl/NaOH) with HPLC monitoring quantify hydrolytic resistance. Buffered solutions (PBS) are recommended for long-term storage .

Which advanced analytical methods ensure high purity for pharmacological studies?

Advanced

High-resolution mass spectrometry (HRMS-ESI-TOF) confirms molecular integrity (e.g., [M+H]⁺ at m/z 277.0308). Single-crystal X-ray diffraction (e.g., CCDC data) validates stereochemistry, while DSC assesses thermal stability .

How to investigate reaction mechanisms for tetrazole functionalization?

Advanced

Isotopic labeling (¹⁵N-azide) or in situ FTIR tracks intermediate formation. Continuous-flow microreactors enable real-time kinetic analysis, revealing Arrhenius parameters for azide-nitrile cycloadditions .

What safety protocols are essential given its acute toxicity profile?

Basic

Rodent LD₅₀ studies indicate intramuscular toxicity (200 mg/kg), necessitating PPE (gloves, fume hoods). Waste disposal follows EPA guidelines for sulfonamide derivatives. Avoid inhalation; use carbon filters for vapor containment .

How can green chemistry principles improve synthetic routes?

Advanced

Solvent-free conditions (e.g., PEG-400) or nano-TiCl₄·SiO₂ catalysts reduce E-factors. Microwave-assisted synthesis cuts reaction times (≤1 hr vs. 24 hr) and energy use. Life-cycle assessment (LCA) metrics validate sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.